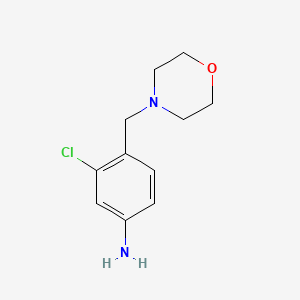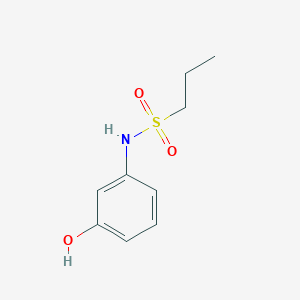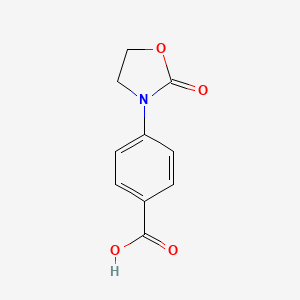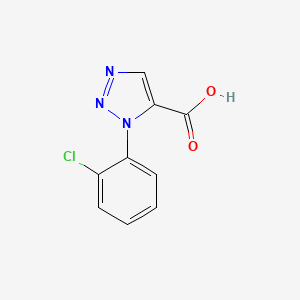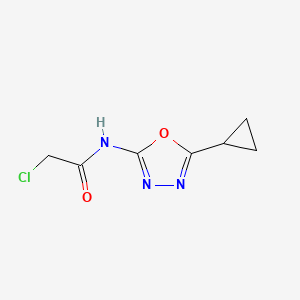
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide
Overview
Description
2-Chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid: This can be achieved by reacting cyclopropylamine with carbon disulfide and sodium hydroxide to form cyclopropylisothiocyanate, which is then hydrolyzed to the corresponding oxadiazole carboxylic acid.
Conversion to Acetamide: The carboxylic acid group is then converted to an acetamide group by reacting with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with different substituents at the chloro position.
Scientific Research Applications
2-Chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, such as thromboembolic disorders and inflammation.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antithrombotic activity, the compound may inhibit enzymes involved in the coagulation cascade, leading to the prevention of blood clot formation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of cyclopropyl.
2-Chloro-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with an ethyl group instead of cyclopropyl.
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of cyclopropyl.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-11-10-6(13-7)4-1-2-4/h4H,1-3H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRBBRNODNUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)

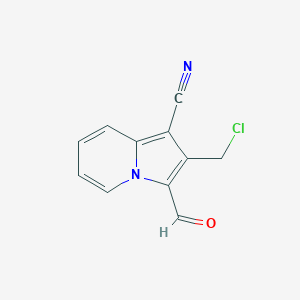
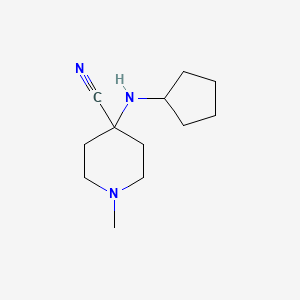
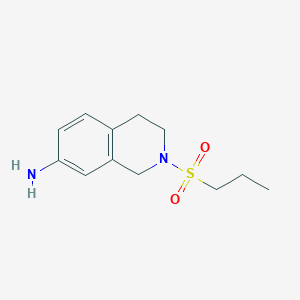
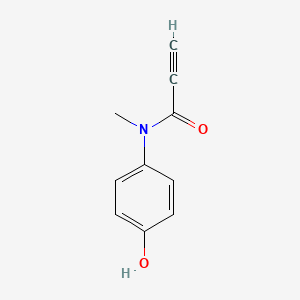
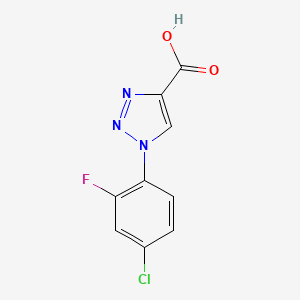

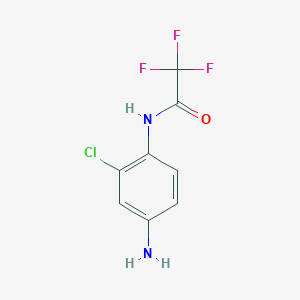
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
